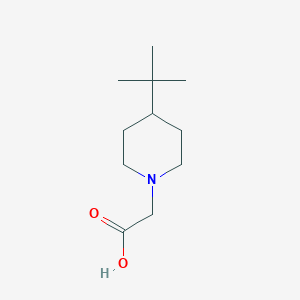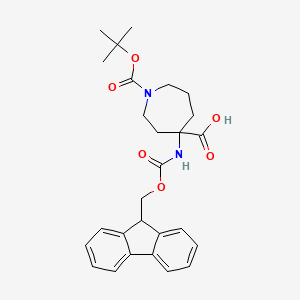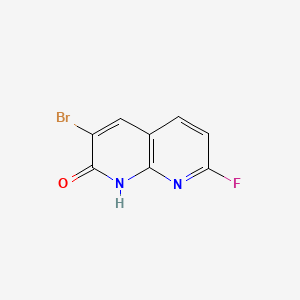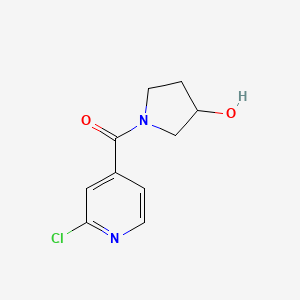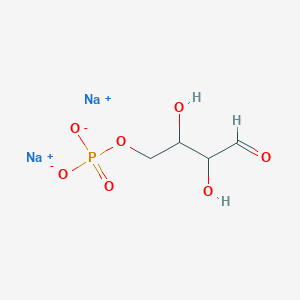
Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is an intermediate in various biochemical pathways, including the pentose phosphate pathway and the Calvin cycle . This compound plays a crucial role in cellular metabolism and is involved in the synthesis of nucleotides and amino acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2,3-dihydroxy-4-oxobutyl) phosphate typically involves the phosphorylation of D-erythrose. One common method is the reaction of D-erythrose with phosphoric acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .
化学反应分析
Types of Reactions
Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various phosphorylated sugars and intermediates in metabolic pathways. For example, oxidation can lead to the formation of different sugar acids, while reduction can yield simpler sugar alcohols .
科学研究应用
Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in metabolic pathways, making it essential for studies on cellular metabolism.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic interventions.
Industry: It is used in the production of various biochemicals and pharmaceuticals
作用机制
The mechanism of action of disodium;(2,3-dihydroxy-4-oxobutyl) phosphate involves its role as an intermediate in the pentose phosphate pathway and the Calvin cycle. It participates in enzymatic reactions that convert it into other essential biomolecules. The molecular targets include enzymes such as transketolase and transaldolase, which catalyze its conversion into different sugar phosphates .
相似化合物的比较
Similar Compounds
D-erythrose 4-phosphate: A closely related compound that also participates in the pentose phosphate pathway.
Ribose 5-phosphate: Another intermediate in the pentose phosphate pathway with similar functions.
Glyceraldehyde 3-phosphate: Involved in glycolysis and the Calvin cycle
Uniqueness
Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate is unique due to its specific role in both the pentose phosphate pathway and the Calvin cycle. Its ability to participate in multiple metabolic pathways makes it a versatile and essential compound in cellular metabolism .
属性
分子式 |
C4H7Na2O7P |
|---|---|
分子量 |
244.05 g/mol |
IUPAC 名称 |
disodium;(2,3-dihydroxy-4-oxobutyl) phosphate |
InChI |
InChI=1S/C4H9O7P.2Na/c5-1-3(6)4(7)2-11-12(8,9)10;;/h1,3-4,6-7H,2H2,(H2,8,9,10);;/q;2*+1/p-2 |
InChI 键 |
QJCAUWVOBAESHT-UHFFFAOYSA-L |
规范 SMILES |
C(C(C(C=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14788570.png)
![2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B14788577.png)
phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)
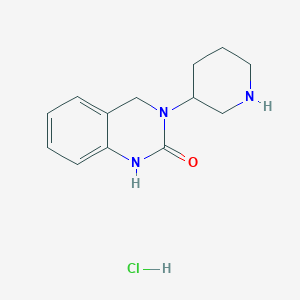
![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14788605.png)
![[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B14788621.png)
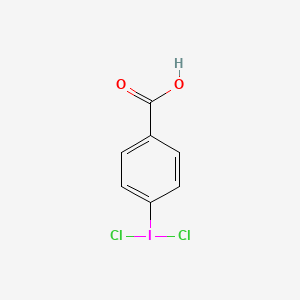
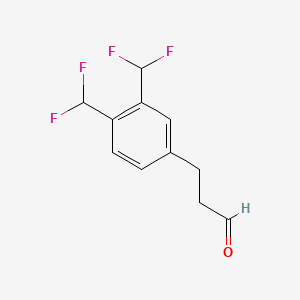
![6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14788629.png)
